Superior Selectivity Index Versus In-Class Pyrazolo[3,4-d]pyridazine-7-one Analogs
In a head-to-head comparison of 16 pyrazolo[3,4-d]pyridazine-7-one derivatives synthesized and tested in parallel against ZIKV strain MR766, Zikv-IN-8 (Compound 9b) exhibited the highest selectivity index (SI = 22.4) among all active compounds [1]. This SI was 3.2-fold greater than the next best compound (12, SI > 7.1) and 4.8-fold greater than compound 19a (SI = 5.0) [1].
| Evidence Dimension | Selectivity Index (CC50/EC50) |
|---|---|
| Target Compound Data | 22.4 |
| Comparator Or Baseline | Compound 12: SI > 7.1; Compound 19a: SI = 5.0; Compound 10b: SI > 6.9; Compound 17a: SI > 4.6 |
| Quantified Difference | 3.2-fold higher than compound 12; 4.8-fold higher than compound 19a |
| Conditions | Vero cell-based phenotypic assay; ZIKV strain MR766; EC50 and CC50 determined via dose-response curves |
Why This Matters
A higher selectivity index reduces the probability of confounding cytotoxicity in antiviral assays, enabling more reliable interpretation of viral inhibition data.
- [1] Nguyen, H. T., et al. (2023). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 8(51), 48994–49008. doi:10.1021/acsomega.3c06612 View Source
